N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide” are not explicitly mentioned in the sources I found .Scientific Research Applications
- Application : N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide (ENB) acts as a CA inhibitor. By inhibiting CA activity, ENB can be used to study the physiological and biochemical effects of these enzymes .
- Application : ENB derivatives have been synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Some compounds showed significant inhibitory effects against cancer cells, with high selectivity for breast cancer cell lines. Additionally, certain ENB derivatives demonstrated excellent enzyme inhibition against CA IX, making them potential antiproliferative agents .
- Application : ENB derivative 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC levels compared to control .
- Application : ENB derivatives may impact one or more CAs present in bacteria, affecting their growth .
- Application : A novel sulfonamide compound, (4-nitrophenyl)sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. Single crystals of DNSPA were obtained using the slow evaporation method .
Carbonic Anhydrase Inhibition
Antiproliferative Agents for Cancer Treatment
Apoptosis Induction
Bacterial Growth Inhibition
Novel Sulfonamide Compound Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-17(19)14-9-5-4-8-13(14)15-10-11-16-22(20,21)12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUJEAMUSLEPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide |
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